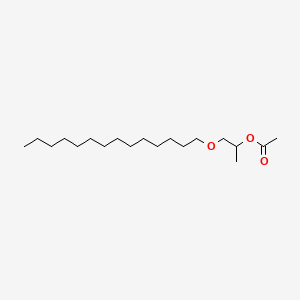
Hetester PMA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hetester PMA is a chemical compound commonly used in cosmetic formulations. It serves as a skin-conditioning agent and emollient, making the skin smooth and supple. This compound is also utilized in various industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol myristyl ether acetate typically involves the reaction of propylene glycol with myristyl alcohol, followed by acetylation. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of propylene glycol myristyl ether acetate is carried out using large-scale reactors. The process involves the continuous feeding of reactants and catalysts, with careful monitoring of reaction parameters to optimize production efficiency and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Hetester PMA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Hetester PMA has a wide range of scientific research applications:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Incorporated into pharmaceutical formulations for its emollient properties.
Industry: Utilized in the production of cosmetics, personal care products, and other industrial applications
Wirkmechanismus
The mechanism of action of propylene glycol myristyl ether acetate involves its interaction with the skin’s surface, where it acts as an emollient. It helps to retain moisture and improve the skin’s texture by forming a protective barrier. The molecular targets and pathways involved include the skin’s lipid matrix and hydration pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol methyl ether acetate: Used as a solvent in inks, coatings, and cleaners.
PPG-3 myristyl ether: Acts as an emollient and emulsifier in cosmetic formulations.
Uniqueness
Hetester PMA is unique due to its specific combination of propylene glycol and myristyl alcohol, which provides distinct emollient properties and compatibility with various formulations. Its ability to improve skin texture and hydration sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
135326-54-4 |
|---|---|
Molekularformel |
C19H38O3 |
Molekulargewicht |
314.51 |
IUPAC-Name |
1-tetradecoxypropan-2-yl acetate |
InChI |
InChI=1S/C19H38O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18(2)22-19(3)20/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
PCRBTNZNEYJDCH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















